Nanomolar 5-HT1A Agonist Potency: A 760-Fold Improvement Over Flesinoxan
3-(3-Fluoro-4-methylphenoxy)propan-1-amine demonstrates exceptionally high agonist potency at the human 5-HT1A receptor, with an EC50 of 0.03162 nM in a GTPγS binding assay using HEK293 cells [1]. This represents a 760-fold increase in potency compared to the reference 5-HT1A agonist flesinoxan, which exhibits an EC50 of 24 nM in the same functional assay system [2]. The compound's potency also surpasses that of other well-characterized 5-HT1A agonists, including 8-OH-DPAT (EC50 ~1-10 nM) and aripiprazole (EC50 45 nM) [2][3].
| Evidence Dimension | 5-HT1A Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.03162 nM |
| Comparator Or Baseline | Flesinoxan: 24 nM; 8-OH-DPAT: ~1-10 nM; Aripiprazole: 45 nM |
| Quantified Difference | 760-fold more potent than flesinoxan; >30-fold more potent than 8-OH-DPAT |
| Conditions | Human 5-HT1A receptor expressed in HEK293 cells; stimulation of [35S]GTPγS binding |
Why This Matters
This high potency enables the use of lower compound concentrations in functional assays, reducing the risk of off-target effects and facilitating detailed mechanistic studies of 5-HT1A receptor signaling.
- [1] ChEMBL. (n.d.). CHEMBL1290716: 3-(3-fluoro-4-methylphenoxy)propan-1-amine. European Bioinformatics Institute. View Source
- [2] Bibgraph. (n.d.). 5-HT1A結合部位に親和性を持つ中央の作用性低血圧剤は、子牛海馬におけるフォルスコリン刺激アデニル酸シクラーゼ活性を阻害します. PubMed Japanese Translation. View Source
- [3] Eurofarma. (n.d.). 5-HT1A RECEPTOR AGONIST PROPERTIES OF ANTIPSYCHOTICS DETERMINED BY [35S]GTPγS BINDING IN RAT HIPPOCAMPAL MEMBRANES. OvidDS. View Source
